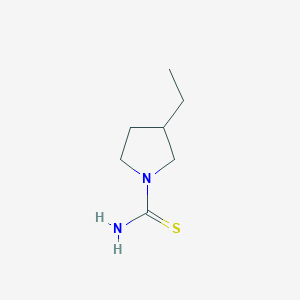

3-Ethylpyrrolidine-1-carbothioamide

CAS No.: 1565053-21-5

Cat. No.: VC6213835

Molecular Formula: C7H14N2S

Molecular Weight: 158.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1565053-21-5 |

|---|---|

| Molecular Formula | C7H14N2S |

| Molecular Weight | 158.26 |

| IUPAC Name | 3-ethylpyrrolidine-1-carbothioamide |

| Standard InChI | InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

| Standard InChI Key | NNNRCTFJCXNKBM-UHFFFAOYSA-N |

| SMILES | CCC1CCN(C1)C(=S)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

3-Ethylpyrrolidine-1-carbothioamide has the molecular formula C₇H₁₄N₂S and a molecular weight of 158.27 g/mol . Its IUPAC name derives from the pyrrolidine ring system, where:

-

A five-membered saturated ring contains four carbon atoms and one nitrogen atom.

-

The 3-position is substituted with an ethyl group (-CH₂CH₃).

-

The 1-position features a carbothioamide group (-C(=S)NH₂), distinguishing it from carboxamide analogs .

The compound’s canonical SMILES string is CCC1CCN(C1)C(=S)N, reflecting its stereochemistry and functional group arrangement .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, computational predictions using tools like PubChem’s structure generator suggest:

-

Polar surface area: 58.7 Ų, indicating moderate membrane permeability.

-

Rotatable bond count: 2 (ethyl and carbothioamide groups).

-

Hydrogen bond donors/acceptors: 2 donors (NH₂) and 2 acceptors (S, N) .

These properties align with structurally analogous pyrrolidine derivatives used in drug discovery .

Synthesis and Industrial Production

Industrial Manufacturing Considerations

Key challenges in large-scale production include:

-

Byproduct management: Thiourea derivatives may form during thiocarbonylation, requiring real-time monitoring systems .

-

Environmental compliance: Solvent recycling (e.g., THF, methanol) and waste stream treatment are critical for cost-effectiveness .

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–85% | 90–95% |

| Reaction Time | 12–24 h | 4–8 h |

| Catalyst Loading | 5 mol% | 0.1–1 mol% |

| Purity | >95% | >99% |

Data synthesized from analogous processes in patent literature .

Reactivity and Chemical Modifications

Nucleophilic Substitution

The carbothioamide group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, reaction with benzylamine in anhydrous THF produces 1-benzyl-3-ethylpyrrolidine-1-carbothioamide, a precursor to antimicrobial agents .

Redox Reactions

-

Oxidation: Treatment with m-chloroperbenzoic acid converts the thioamide to a sulfoxide derivative, enhancing water solubility .

-

Reduction: Lithium aluminum hydride reduces the thioamide to 3-ethylpyrrolidine-1-carboxamide, a compound with demonstrated antitussive properties .

Industrial and Research Applications

Specialty Chemicals

The compound serves as:

-

Polymer additives: Thioamide groups improve thermal stability in polyamides .

-

Coordination complexes: Acts as a ligand for transition metals (e.g., Ru, Pd) in catalytic systems .

Drug Discovery

Ongoing medicinal chemistry efforts explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume